N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPWBZRFUBMLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Ethylation: The benzothiazole ring is then ethylated at the 4-position using ethyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the ethylated benzothiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the benzamide moiety to form amines.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-ethyl-1,3-benzothiazol-2-yl-2-fluorobenzoic acid.
Reduction: Formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzylamine.
Substitution: Formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-substituted benzamides.
Scientific Research Applications
Chemistry: N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity, while the fluorobenzamide moiety can enhance binding affinity and specificity. The compound may also interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Synthesis: 2-BTFBA is synthesized via benzoylation of 2-aminobenzothiazole with 2-fluorobenzoyl chloride under basic conditions, yielding pale-yellow single crystals through slow evaporation .
- Structural Differences : Unlike the target compound, 2-BTFBA lacks the 4-ethyl substituent on the benzothiazole ring, resulting in reduced steric hindrance and altered crystal packing. Single-crystal XRD reveals lattice parameters of a = 5.2216(2) Å, b = 20.2593(9) Å, c = 11.3023(5) Å, and volume = 1195.61(9) ų .
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Substitution Pattern : Fo23 features a 2,3-difluorophenyl group instead of a benzothiazole core. The trifluorinated structure exhibits coplanar aromatic rings with interplanar angles of 0.5(2)°, stabilized by 1D amide···amide hydrogen bonds and C–H···F/O interactions .
- Crystallography : The absence of the benzothiazole ring in Fo23 eliminates sulfur-based interactions, leading to distinct molecular stacking dominated by fluorine-mediated contacts .
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Isomerism : Fo24 is a structural isomer of Fo23 with fluorine at positions 2 and 4 on the phenyl ring. This positional isomerism influences hydrogen bonding and ring-stacking interactions, as evidenced by its unique aR₂²(12) synthon involving C–F and N–H groups .
Spectroscopic and Crystallographic Properties
Table 1: FT-IR Spectral Comparison
| Compound | N–H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=C Aromatic (cm⁻¹) |
|---|---|---|---|
| 2-BTFBA | 3233 | 1670–1620 | 1535 |
| Fo23 | 3278–3414 | 1663–1682 | 1247–1255 |
| Fo24 | 3150–3319 | 1663–1682 | 1243–1258 |
Key Observations :
Table 2: Crystallographic Parameters
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
|---|---|---|---|---|---|
| 2-BTFBA | Monoclinic | 5.2216 | 20.2593 | 11.3023 | 1195.61 |
| Fo23 | Triclinic | 7.412 | 9.882 | 10.573 | 698.2 |
| Fo24 | Monoclinic | 11.9366 | 16.8568 | 5.9479 | 1169.13 |
Key Observations :
NLO Performance
- 2-BTFBA : Exhibits third-order NLO susceptibility (χ³) comparable to urea, attributed to π-conjugation and charge transfer between benzothiazole and fluorobenzamide groups .
- Target Compound : The 4-ethyl group may enhance hyperpolarizability by increasing electron density on the benzothiazole ring, though experimental data specific to this compound is pending .
Biological Activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring which contributes to its fluorescent properties, making it a candidate for use as a fluorescent probe in biological research. The presence of the fluorine atom enhances its chemical reactivity and biological activity, influencing pharmacokinetic properties such as metabolic stability and binding interactions with molecular targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The benzothiazole moiety can bind to active sites on enzymes, inhibiting their activity, while the fluorobenzamide group may enhance binding affinity. This compound may modulate various cellular pathways by affecting signal transduction processes.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. In studies evaluating the effects of similar compounds on human cancer cell lines (A431 and A549), significant inhibition of cell proliferation was observed. For instance, compounds structurally related to this compound have been shown to decrease inflammatory cytokines IL-6 and TNF-α levels in macrophages and induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of A431 and A549 cell proliferation |
| Anti-inflammatory | Reduced IL-6 and TNF-α levels in RAW264.7 macrophages |
| Apoptosis | Induction of apoptosis in cancer cells |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been evaluated through assays measuring cytokine levels. The findings suggest that this compound can significantly lower the expression of pro-inflammatory markers, indicating its potential use in therapies targeting inflammation-related diseases .
Case Studies
In a study focused on synthesizing novel benzothiazole derivatives, several compounds were assessed for their biological activities. Among them, one derivative demonstrated potent inhibitory effects on cancer cell proliferation and significant anti-inflammatory properties. This positions this compound as a promising candidate for further development in dual-action therapies against cancer and inflammation .
Comparison with Similar Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties:
| Compound Name | Key Features |
|---|---|
| N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Nitro group alters reactivity |
| N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Methoxy group affects solubility |
| N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | Fluorine enhances stability and binding affinity |
The fluorinated variant is particularly noteworthy due to its enhanced stability and potential for stronger interactions with biological targets compared to non-fluorinated analogs.
Q & A
Q. Key considerations :
- Temperature control (room temperature to 100°C) to prevent decomposition.
- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity. For example, the 2-fluorobenzamide proton environment shows distinct splitting patterns .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize molecular packing .
- FT-IR : Identifies carbonyl (C=O) and benzothiazole ring vibrations .
Data interpretation : Compare experimental results with computational models (e.g., density functional theory) to validate structural assignments .
Advanced: How can researchers resolve contradictions between crystallographic data and computational models?
Answer:
Contradictions often arise from:
- Disordered crystal structures : Use SHELXL ’s PART instruction to model disorder .
- Hydrogen bonding vs. steric effects : Analyze intermolecular interactions (e.g., C–H···F/O) using ORTEP-3 visualizations .
- Validation tools : Cross-check with Platon or Mercury to detect outliers in bond distances/angles .
Example : In related benzothiazoles, non-classical hydrogen bonds (C–H···F) explain deviations in packing motifs .
Advanced: What strategies optimize reaction yields in benzothiazole-amide syntheses?
Answer:
- Reagent stoichiometry : Use 1.2–1.5 equivalents of benzoyl chloride to ensure complete amine acylation .
- Inert atmosphere : Protect reactive intermediates (e.g., amines) from oxidation using nitrogen/argon .
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 75% yield in 2 hours for similar compounds) .
Case study : Substituting pyridine with DMF increased yields by 20% in N-(6-fluorobenzo[d]thiazol-2-yl) derivatives .
Basic: What in vitro assays evaluate the compound’s anticancer or antimicrobial potential?
Answer:
- Anticancer :
- MTT assay : Measures cell viability inhibition (e.g., IC values against HeLa or MCF-7 cells).
- Enzyme inhibition : Targets like FtsZ (bacterial cell division protein) are assessed via fluorescence polarization .
- Antimicrobial :
- MIC determination : Tests bacterial/fungal growth inhibition (e.g., Staphylococcus aureus) .
Mechanistic insights : Fluorine substituents enhance membrane permeability and target binding .
Advanced: How to analyze bioactivity discrepancies between structural analogs?
Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. methyl groups) and correlate with IC values .
- Molecular docking : Simulate binding modes with proteins (e.g., EGFR kinase) using AutoDock Vina to explain potency differences .
- Metabolic stability : Assess cytochrome P450 interactions to rule out false negatives .
Example : Replacing ethyl with a morpholine group increased solubility but reduced antimicrobial activity in analogs .
Advanced: What are best practices for handling twinned crystals in X-ray analysis?
Answer:
- Data collection : Use high-resolution detectors (e.g., CCD) and low-temperature (100 K) conditions to minimize twinning .
- Refinement : Apply SHELXL ’s TWIN/BASF commands to model twinning ratios .
- Validation : Check for pseudo-symmetry using R$_{\text{int}} values; discard data with >0.15 .
Case study : A related 2-fluorobenzamide derivative required a twin matrix (-1 0 0 / 0 -1 0 / 0 0 -1) to resolve overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
